N-[(Cyclohexylamino)carbonyl]glycine mechanism of action
N-[(Cyclohexylamino)carbonyl]glycine mechanism of action
This guide provides an in-depth technical analysis of N-[(Cyclohexylamino)carbonyl]glycine (also known as Cyclohexylhydantoic Acid or N-Cyclohexylcarbamoylglycine ).
Based on the chemical structure and pharmacological context, this compound is primarily identified as the stable glycine conjugate/metabolite resulting from the carbamoylation pathway of Nitrosourea chemotherapeutic agents (e.g., Lomustine/CCNU ) or the metabolism of cyclohexyl-containing sulfonylureas. Its "mechanism of action" is intrinsically linked to the carbamoylation of amino acids , serving as a detoxification product or a biomarker for the reactive cyclohexyl isocyanate species.
Mechanism of Formation, Carbamoylation Dynamics, and Pharmacological Relevance
Executive Summary
N-[(Cyclohexylamino)carbonyl]glycine (Molecular Formula: C
While the molecule itself is pharmacologically inert compared to its parent alkylating agents, its formation represents a critical scavenging mechanism that mitigates isocyanate-induced protein toxicity. It also serves as a synthetic intermediate for purinylhydantoins and related bioactive organotin complexes.
Chemical Identity & Structural Logic
| Feature | Specification |
| IUPAC Name | 2-(3-Cyclohexylureido)acetic acid |
| Common Synonyms | Cyclohexylhydantoic acid; N-(Cyclohexylcarbamoyl)glycine |
| Core Moiety | Cyclohexylurea linked to an acetic acid tail |
| Physiological Role | Detoxification product; Carbamoylation marker |
| Precursor | Cyclohexyl Isocyanate (Reaction with Glycine) |
Mechanism of Action: The Carbamoylation Pathway
The "action" of this compound is best understood through the pharmacokinetics of Nitrosoureas . Drugs like Lomustine are unstable prodrugs that spontaneously decompose in physiological pH.
3.1. Precursor Decomposition (The Driver)
Lomustine (CCNU) undergoes hydrolysis to yield two distinct reactive species:
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Chloroethyl Diazonium Ion: An alkylating agent that crosslinks DNA (therapeutic mechanism).
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Cyclohexyl Isocyanate: A carbamoylating agent that modifies proteins (toxicity mechanism).
3.2. Formation Mechanism (The Scavenging Event)
Cyclohexyl isocyanate is highly electrophilic. It attacks nucleophiles (amines, thiols, hydroxyls).
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Path A (Toxicity): Attacks Lysine residues on enzymes (e.g., Glutathione Reductase), inhibiting their function.
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Path B (Detoxification - Formation of Target): Reacts with the free amino group of Glycine .
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Reaction:
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Result: The formation of N-[(Cyclohexylamino)carbonyl]glycine .
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This reaction effectively "traps" the reactive isocyanate, preventing it from damaging critical proteins.
3.3. Visualization: Nitrosourea Decomposition & Scavenging
Caption: The dual pathway of Nitrosourea decomposition. The target compound represents the detoxification branch (Path B), neutralizing the isocyanate.
Pharmacological Significance
4.1. Biomarker of Carbamoylation
The concentration of N-[(Cyclohexylamino)carbonyl]glycine in urine or plasma correlates with the carbamoylating burden of the drug. High levels indicate significant release of isocyanates, which correlates with side effects like pulmonary fibrosis or hepatotoxicity, distinct from the myelosuppression caused by the alkylating arm.
4.2. Synthetic Utility (Purinylhydantoins)
Beyond metabolism, this compound is a key intermediate in the synthesis of Purinylhydantoins .
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Protocol: Cyclization of N-(purin-6-ylcarbamoyl)glycine derivatives.
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Activity: These derivatives have shown growth-inhibitory activity in leukemic cells, whereas the open-chain ureido acid (the target compound) is generally less active, serving as the scaffold.
Experimental Protocols
5.1. Synthesis of N-[(Cyclohexylamino)carbonyl]glycine
To generate this standard for pharmacokinetic monitoring or synthesis:
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Reagents: Glycine (10 mmol), Sodium Hydroxide (10 mmol), Cyclohexyl Isocyanate (11 mmol).
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Solvent: Water (or 1:1 Water/Dioxane for solubility).
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Procedure:
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Dissolve Glycine in 1N NaOH at 0°C.
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Add Cyclohexyl Isocyanate dropwise with vigorous stirring over 30 minutes.
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Maintain pH > 9 to ensure Glycine is nucleophilic (
form). -
Stir for 2 hours at room temperature.
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Workup: Acidify with concentrated HCl to pH 2.0. The product, Cyclohexylhydantoic acid , will precipitate.
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Purification: Recrystallize from Ethanol/Water.
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Yield: Typically >80%.
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Validation:
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Melting Point: ~171-173°C.[1]
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IR Spectrum: Characteristic Urea C=O stretch at ~1630 cm⁻¹.
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5.2. HPLC Detection Method[2]
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Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
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Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (10% to 60% ACN).
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Detection: UV at 210 nm (Amide bond) or MS (ESI+, m/z 201.1 [M+H]+).
References
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Nitrosourea Decomposition & Carbamoylation: Wheeler, G. P., et al. "Interrelationships of some chemical, physicochemical, and biological activities of several 1-(2-haloethyl)-1-nitrosoureas." Cancer Research 34.2 (1974): 194-200.
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Reaction with Calmodulin/Proteins: Mann, D. M., & Vanaman, T. C. "Modification of calmodulin on Lys-75 by carbamoylating nitrosoureas." Journal of Biological Chemistry 264.4 (1989): 2373-2378.
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Synthesis & Hydantoin Derivatives: Hong, C. I., et al. "L-amino acids into 3-purin-6-ylhydantoins and 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins." Journal of Medicinal Chemistry 16.2 (1973): 139-147.
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Organotin Derivatives: Kumar Das, V. G., et al. "Antibacterial Properties of Triorganotin Carboxylates Containing Functionalised Ester Groups." Main Group Metal Chemistry (1988).
